molecular formula C12H18BClO3 B8123449 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester

Cat. No.: B8123449
M. Wt: 256.53 g/mol
InChI Key: PMZORASIHVXFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a cyclohexene ring, which is further substituted with a chlorine atom and a ketone group. The molecular formula of this compound is C12H18ClO3B, and it has a molecular weight of 256.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester typically involves the reaction of 2-chloro-3-oxo-1-cyclohexene with pinacol boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester involves its ability to form stable complexes with various nucleophiles. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate complexes. These complexes can undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chlorine and ketone groups.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a cyclohexene ring.

    2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid: Similar structure but without the pinacol ester group.

Uniqueness

2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of the boronic ester group allows for easy formation of boronate complexes, while the chlorine and ketone groups offer additional sites for functionalization .

Properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZORASIHVXFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.